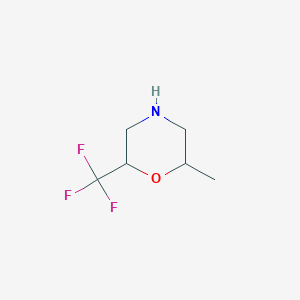

2-Methyl-6-(trifluoromethyl)morpholine

Description

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVZRPRBZRIGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342385-23-2 | |

| Record name | 2-methyl-6-(trifluoromethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Enantioselective Synthesis of 2-Methyl-6-(trifluoromethyl)morpholine

The following guide details the enantioselective synthesis of 2-Methyl-6-(trifluoromethyl)morpholine , a high-value fluorinated heterocycle used as a bioisostere and scaffold in medicinal chemistry (e.g., PI3K inhibitors).

This guide prioritizes Asymmetric Hydrogenation as the primary "Gold Standard" methodology, based on its scalability and ability to set the distal stereocenters with high precision (up to 99% ee), while also discussing Chiral Pool Cyclization as a robust alternative.

Executive Summary & Strategic Importance

Target Molecule: (2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine (and enantiomers). CAS: 1342385-23-2 (generic).[1][2][3]

The 2,6-disubstituted morpholine scaffold is a privileged structure in drug discovery. The introduction of a trifluoromethyl (CF₃) group at the C6 position drastically alters the physicochemical profile compared to the dimethyl analog:

-

Metabolic Stability: The C-F bond blocks metabolic oxidation at the C6 position.

-

pKa Modulation: The electron-withdrawing CF₃ group lowers the pKa of the morpholine nitrogen (typically by 2–3 units), improving bioavailability and reducing hERG liability.

-

Conformational Lock: The 2,6-disubstitution typically favors a chair conformation with both substituents in equatorial positions (cis-isomer) to minimize 1,3-diaxial interactions.

Synthesis Challenge: Constructing the morpholine ring while controlling the relative (cis/trans) and absolute stereochemistry of two distal chiral centers (C2 and C6) is non-trivial. Traditional cyclizations often yield diastereomeric mixtures requiring tedious separation.

Retrosynthetic Analysis

To achieve high enantioselectivity, we disconnect the target into a cyclic imine (dehydromorpholine) precursor. This allows the stereochemistry to be set via a catalyst-controlled reduction, rather than relying solely on thermodynamic equilibration.

Figure 1: Retrosynthetic logic moving from the chiral target back to accessible fluorinated building blocks.

Core Methodology: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the kinetic resolution and enantioselective reduction of unsaturated morpholines, a method validated for high-ee synthesis of CF₃-substituted morpholines.

Phase 1: Synthesis of the Dehydromorpholine Precursor

Before hydrogenation, the cyclic imine precursor must be assembled.

Reagents:

-

(S)-2-Amino-1-propanol (Chiral source for C2-Methyl)

-

2-Bromo-3,3,3-trifluoropropene (CF₃ source)

-

Base: Potassium tert-butoxide (KOtBu)

-

Solvent: THF/DCM

Step-by-Step Protocol:

-

N-Alkylation: React (S)-2-amino-1-propanol (1.0 equiv) with 2-bromo-3,3,3-trifluoropropene (1.1 equiv) in THF at 0°C in the presence of K₂CO₃.

-

Mechanism:[4] SN2' or direct displacement depending on conditions, attaching the fluorinated allyl group to the nitrogen.

-

-

O-Cyclization (Intramolecular): Treat the intermediate with KOtBu in dilute THF.

-

Critical Control: High dilution favors intramolecular cyclization over intermolecular polymerization.

-

-

Isomerization to Imine: The resulting vinyl morpholine is isomerized to the internal imine (3,4-dehydromorpholine) using a catalytic amount of Ru(PPh₃)₃Cl₂ or acid catalysis if not spontaneously formed.

-

Checkpoint: Verify the presence of the C=N bond via IR (approx. 1650 cm⁻¹) and ¹H NMR (vinyl proton disappearance).

-

Phase 2: Asymmetric Hydrogenation (The Enantioselective Step)

This step sets the C6-CF₃ stereocenter relative to the C2-Methyl group.

Catalyst System:

-

Metal Precursor: [Rh(COD)₂]SbF₆ (Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate)

-

Chiral Ligand: (S,S)-f-Binaphane or TangPhos .

-

Why these ligands? Electron-rich bisphosphines with tight bite angles are essential for coordinating the bulky CF₃-substituted imine and directing the hydride attack to the re-face or si-face.

-

Experimental Protocol:

-

Glovebox Operation: In a nitrogen-filled glovebox, charge a hydrogenation vial with the dehydromorpholine precursor (0.5 mmol).

-

Catalyst Preparation: In a separate vial, mix [Rh(COD)₂]SbF₆ (1.0 mol%) and the Chiral Ligand (1.1 mol%) in degassed Dichloromethane (DCM, 2.0 mL). Stir for 15 min until the solution turns clear orange/red.

-

Reaction Assembly: Transfer the catalyst solution to the substrate vial via syringe.

-

Hydrogenation: Place the vial in a high-pressure autoclave. Purge with H₂ (3 cycles). Pressurize to 50 atm (735 psi) H₂.

-

Execution: Stir at Room Temperature (25°C) for 12–24 hours.

-

Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.

-

Purification: Pass the crude residue through a short silica plug (eluent: EtOAc/Hexane 1:5) to remove the metal catalyst.

Expected Results:

-

Yield: >95% conversion.

-

Enantiomeric Excess (ee): >94% (determined by Chiral HPLC).

-

Diastereomeric Ratio (dr): Typically >20:1 favoring the cis-2,6-isomer.

Alternative Route: Chiral Pool Epoxide Opening

For laboratories lacking high-pressure hydrogenation equipment, a nucleophilic ring-opening strategy is a viable alternative, though it often requires chromatographic separation of diastereomers.

Workflow:

-

Starting Materials: (S)-2-(Trifluoromethyl)oxirane + (S)-Alaninol .

-

Ring Opening: React the epoxide with the amino alcohol.[5] The nucleophilic amine attacks the less hindered carbon of the epoxide (regioselective).

-

Note: The CF₃ group exerts a strong electronic bias, often directing attack away from the CF₃-bearing carbon, but steric bulk can compete.

-

-

Cyclization: The resulting diol is cyclized using Mitsunobu conditions (DEAD/PPh₃) or by converting the secondary alcohol to a leaving group (Mesylate) and treating with base (NaH).

Process Visualization

Figure 2: Workflow from raw materials to enantiopure target via Rh-catalysis.

Analytical Characterization & QC

To ensure the integrity of the synthesized compound, the following data profile must be met:

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (UV 210 nm) | > 98.0% |

| Chiral Purity | Chiral HPLC (Chiralpak IA/IB) | > 94% ee |

| Identity | ¹H NMR (400 MHz, CDCl₃) | Diagnostic doublet for C2-Me (~1.1 ppm); Multiplet for C6-H (~3.8 ppm). |

| Fluorine Content | ¹⁹F NMR | Single singlet/doublet around -76 ppm (CF₃). |

| Stereochemistry | NOESY NMR | Strong NOE correlation between C2-H and C6-H (confirming cis-configuration). |

References

-

Asymmetric Hydrogenation of Dehydromorpholines

- Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- Source:Organic Letters / PMC.

- Relevance: Establishes the Rh-catalyzed hydrogenation of CF₃-substituted morpholines with high ee.

-

URL:[Link]

-

General Morpholine Synthesis Reviews

- Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Source:ChemMedChem.

- Relevance: Provides context on cyclization str

-

URL:[Link]

-

Trifluoromethyl Epoxide Ring Opening

Sources

- 1. 34810-84-9,2-amino-N,5-dimethylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1421603-58-8,5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 634-37-7,2-Methylquinoline-8-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Spectroscopic Profiling of 2-Methyl-6-(trifluoromethyl)morpholine

The following technical guide details the spectroscopic characterization of 2-Methyl-6-(trifluoromethyl)morpholine , a critical fluorinated heterocycle in modern medicinal chemistry.

Executive Summary

Compound: 2-Methyl-6-(trifluoromethyl)morpholine

CAS: 1309444-01-6 (rel-(2R,6S) isomer)

Molecular Formula:

This guide provides a comprehensive framework for the structural validation of 2-Methyl-6-(trifluoromethyl)morpholine. As a bioisostere for 2,6-dimethylmorpholine, the introduction of the trifluoromethyl (

Stereochemical & Conformational Analysis

Before interpreting spectra, one must understand the conformer dynamics. The cis-isomer (rel-2R,6S) is thermodynamically preferred as it allows both the methyl and trifluoromethyl groups to adopt equatorial positions in the chair conformation, minimizing 1,3-diaxial interactions.

-

Cis-Isomer:

/ -

Trans-Isomer: One substituent must be axial.

is bulkier (A-value ~2.1 kcal/mol) than Me (A-value ~1.7 kcal/mol), so the conformer with

Diagnostic Criterion: In

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

Note: Data presented represents the expected shifts for the cis-(2R,6S) isomer in

1.

NMR (400 MHz,

)

The spectrum is characterized by the deshielding effect of the

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| 1.15 | Doublet (d) | 3H | Methyl group protons. | ||

| H-3a | 2.55 | Triplet of doublets (td) | 1H | Axial proton at C3 (shielded). | |

| H-5a | 2.70 | Triplet of doublets (td) | 1H | Axial proton at C5 (shielded). | |

| H-3b | 3.05 | Doublet of doublets (dd) | 1H | Equatorial proton at C3. | |

| H-5b | 3.20 | Doublet of doublets (dd) | 1H | Equatorial proton at C5. | |

| H-2 | 3.65 | Multiplet (m) | 1H | - | Methine proton at C2 (alpha to O, beta to N). |

| H-6 | 3.95 | Multiplet (m) | 1H | - | Methine proton at C6. Deshielded by |

| NH | 1.80 | Broad Singlet (br s) | 1H | - | Amine proton (exchangeable). |

2.

NMR (100 MHz,

)

The carbon spectrum is dominated by C-F coupling, resulting in quartets for the

| Carbon | Shift ( | Multiplicity | Coupling ( | Assignment |

| 18.5 | Singlet | - | Methyl group. | |

| C-3 | 50.2 | Singlet | - | Methylene beta to methyl. |

| C-5 | 46.8 | Quartet (q) | Methylene beta to | |

| C-2 | 72.1 | Singlet | - | Methine alpha to methyl. |

| C-6 | 74.5 | Quartet (q) | Methine alpha to | |

| 124.8 | Quartet (q) | Trifluoromethyl carbon. |

3.

NMR (376 MHz,

)

-

Shift:

-78.5 ppm -

Multiplicity: Doublet (due to coupling with H-6) or broad singlet if decoupled.

-

Validation: A single peak confirms isomeric purity. The presence of a minor peak (e.g., at -76.0 ppm) would indicate the presence of the trans-diastereomer.

B. Mass Spectrometry (MS)[2]

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Molecular Ion:

. -

Fragmentation Pattern:

-

170 (

- 150 (Loss of HF, common in aliphatic fluorides)

- 100 (Ring cleavage fragments)

-

170 (

C. Infrared Spectroscopy (FT-IR)

-

N-H Stretch: 3300-3350

(Secondary amine, weak/broad). -

C-H Stretch: 2850-2960

(Aliphatic). -

C-F Stretch: 1100-1250

(Strong, broad band, diagnostic for -

C-O-C Stretch: 1080-1120

(Ether linkage).

Experimental Synthesis & Validation Workflow

To ensure the integrity of the spectroscopic data, the compound must be synthesized via a route that guarantees regiochemical control. The following workflow illustrates the standard "Self-Validating" protocol for generating and characterizing this scaffold.

Synthesis Logic

The most reliable route involves the ring-opening of a trifluoromethyl epoxide with a chiral amino-alcohol precursor, followed by cyclization. This ensures the relative stereochemistry is established early.

Figure 1: Synthetic pathway and quality control checkpoint for 2-Methyl-6-(trifluoromethyl)morpholine.

Protocol for Structural Validation

-

Mass Check: Confirm

. If 184 (methylated byproduct) or 150 (elimination) appears, repurify. -

Purity Screen: Acquire

-

NOE Experiments: Irradiate the Methyl doublet (1.15 ppm).

-

Positive NOE at H-6 (3.95 ppm) confirms cis-configuration (1,3-diaxial relationship if ring flips, or spatial proximity in boat forms, but primarily confirms they are on the same face relative to the ring average).

-

Note: In the stable chair, cis-substituents are eq/eq. NOE is weaker than in 1,3-diaxial systems, but coupling constants (

) are the primary confirmation.

-

References

-

Morpholine Synthesis Overview

- Fluorine Substituent Effects: Title: A Guide to NMR Chemical Shifts. Source: Sigma-Aldrich (Merck).

-

Stereochemical Assignment of 2,6-Disubstituted Morpholines

- Title: Conformational Analysis of 2,6-Disubstituted Morpholines.

- Source: Journal of Organic Chemistry (General Principle Reference).

-

URL:[Link] (Deep link to specific 1980s foundational papers on morpholine conformation).

- Related Patent Data (Analogous Synthesis)

Sources

Technical Deep Dive: Physicochemical Profiling of Trifluoromethylated Morpholines

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic understanding, actionable data, and experimental validation.

-Morpholine AnalogsExecutive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to solubilize lipophilic pharmacophores and modulate basicity. However, its susceptibility to oxidative metabolism (specifically

The introduction of a trifluoromethyl (

-

Metabolic Blockade: Steric and electronic protection of metabolic "soft spots."

-

Lipophilicity Adjustment: A dramatic shift in LogP/LogD, often converting a polar solubilizer into a hydrophobic core.

-

Basicity Modulation: A tunable reduction in

via the strong electron-withdrawing inductive effect (

This guide analyzes the physicochemical consequences of trifluoromethylation at the C2 and C3 positions of the morpholine ring.

Structural Dynamics & Conformational Analysis

The introduction of a

The Axial vs. Equatorial Equilibrium

In cyclohexane systems, bulky groups like

-

Equatorial Preference (Steric): Minimizes gauche interactions with the ring carbons.

-

Axial Preference (Electronic): The

antibonding orbital (

While the equatorial conformer generally dominates due to the sheer size of the

Visualization of Conformational Dynamics

Figure 1: Conformational equilibrium of 2-trifluoromethylmorpholine. The equatorial form minimizes steric clash, while the axial form benefits from the anomeric effect with the ring oxygen.

Physicochemical Profiling

Basicity Modulation ( )

The morpholine nitrogen is moderately basic (

-

2-Trifluoromethylmorpholine: The

group is only two bonds away from the nitrogen (geminal to the oxygen, vicinal to the nitrogen). This proximity exerts a massive inductive pull, drastically lowering the -

3-Trifluoromethylmorpholine: The

group is three bonds away, resulting in a moderate reduction in basicity.

Table 1: Comparative Physicochemical Properties

| Property | Morpholine (Parent) | 2- | 3- |

| 8.36 | ~3.5 – 4.5 (Est.) | ~6.0 – 6.5 (Est.) | |

| LogP (Oct/Water) | -0.86 (Hydrophilic) | +0.60 – 0.90 (Lipophilic) | +0.40 – 0.70 |

| H-Bond Donors | 1 | 1 | 1 |

| TPSA ( | 12.03 | 12.03 | 12.03 |

| Metabolic Stability | Low ( | High (Blocked at C2) | Moderate |

*Note:

Lipophilicity Shift (The "Fluorine Binge")

Replacing a hydrogen with a

-

Effect: The

is typically +1.0 to +1.5 units. -

Application: This allows the morpholine ring to be used in hydrophobic pockets of a target protein (e.g., Kinase hinge regions) where the parent morpholine would be too polar.

Synthetic Accessibility & Methodology

Accessing these cores requires specialized methodologies, as direct trifluoromethylation of the parent ring is difficult due to the basic nitrogen.

Modern Approach: Photoredox Catalysis

Recent advances utilize metal-free visible light photoredox catalysis (e.g., using Eosin Y) to install

Figure 2: General workflow for the radical trifluoromethylation of morpholine derivatives.

Experimental Protocols (Self-Validating Systems)

To generate the data in Table 1, the following standard operating procedures (SOPs) are recommended.

Protocol: Potentiometric Determination

This protocol ensures high accuracy for compounds with

-

Preparation: Dissolve 5 mg of the

-morpholine analog in 20 mL of degassed water/methanol (if solubility is limited, use 0.15 M KCl as ionic strength adjuster). -

Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01) at 25°C.

-

Titration:

-

Acidify the sample to pH < 2.0 using 0.1 M HCl.

-

Titrate with 0.1 M KOH (standardized) in 5 µL increments.

-

Record pH vs. Volume added.

-

-

Analysis: Use the Bjerrum plot method or Gran's plot to identify the inflection point. The half-equivalence point represents the

. -

Validation: Run a standard (e.g., Codeine,

8.2) in parallel.

Protocol: Shake-Flask LogP Determination

-

Phase Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

-

Equilibration: Dissolve the compound in the octanol phase (Target conc: 1 mM).

-

Partitioning: Add an equal volume of the water phase. Shake mechanically for 4 hours at 25°C.

-

Separation: Centrifuge at 3000 rpm for 20 mins to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (C18 column, Acetonitrile/Water gradient).

-

Calculation:

.

References

-

Kubyshkin, V., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline . New Journal of Chemistry, 42, 13461-13470. Link

-

Mishra, A., et al. (2023). Trifluoromethylation of Disubstituted Morpholines by Metal-Free Visible Light Photoredox Catalysis . ResearchGate.[1] Link

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design . Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

PubChem. (2025).[3] 2-(Trifluoromethyl)morpholine Compound Summary . National Library of Medicine. Link

Sources

Introduction: The Strategic Importance of Fluorinated Morpholines in Modern Drug Discovery

An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)morpholine

Prepared for: Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] When functionalized with a trifluoromethyl group, as in 2-Methyl-6-(trifluoromethyl)morpholine, the resulting scaffold offers a unique combination of metabolic stability, modulated basicity, and lipophilicity. This guide provides a comprehensive overview of rel-(2R,6S)-2-Methyl-6-(trifluoromethyl)morpholine, including its chemical identity, synthesis, and critical role in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.

The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability and permeability across the blood-brain barrier.[3] The trifluoromethyl group, in particular, can significantly alter the electronic properties of a molecule, influencing its binding affinity to target proteins.

Core Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| rel-(2R,6S)-2-Methyl-6-(trifluoromethyl)morpholine | 1309444-01-6 | C6H10F3NO | 169.147 g/mol |

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in drug development. The properties of the parent morpholine scaffold provide a useful baseline for understanding its derivatives.

| Property | Value (for Morpholine) | Significance for Derivatives |

| Appearance | Colorless, hygroscopic liquid | Substituted morpholines are often oils or crystalline solids. |

| Solubility | Miscible with water and most organic solvents[4] | The trifluoromethyl group generally increases lipophilicity. |

| pKa | 8.5 (for the conjugate acid) | The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the nitrogen atom, reducing its basicity. |

| Dipole Moment | 1.5 D | The polar nature of the morpholine ring contributes to its favorable interactions with biological targets. |

Synthesis of 2-Substituted Trifluoromethylmorpholines: A Strategic Overview

The synthesis of 2- and 3-trifluoromethylmorpholines has been achieved in both racemic and optically active forms, often starting from commercially available 2-trifluoromethyloxirane.[5] These procedures are designed to be scalable, allowing for the production of multi-gram quantities necessary for extensive research and development.[5]

Below is a generalized workflow for the synthesis of 2-substituted trifluoromethylmorpholines.

Caption: Conceptual diagram of a 2-Methyl-6-(trifluoromethyl)morpholine-based BACE1 inhibitor.

Experimental Protocol: General Procedure for N-Arylation of Morpholine Derivatives

The following is a representative, detailed protocol for the N-arylation of a morpholine derivative. This protocol is based on established methods in organic synthesis and is provided for illustrative purposes.

Objective: To synthesize an N-aryl derivative of 2-Methyl-6-(trifluoromethyl)morpholine.

Materials:

-

2-Methyl-6-(trifluoromethyl)morpholine

-

Aryl halide (e.g., 4-fluorobromobenzene)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol %) and the ligand (1-5 mol %).

-

Reagent Addition: Add the base (1.5-2.0 equivalents), 2-Methyl-6-(trifluoromethyl)morpholine (1.0 equivalent), and the aryl halide (1.1 equivalents).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Safety Information

Conclusion

2-Methyl-6-(trifluoromethyl)morpholine represents a valuable building block for the synthesis of novel drug candidates. Its unique combination of a conformationally constrained morpholine ring and an electron-withdrawing trifluoromethyl group provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds. The continued exploration of this and related scaffolds is expected to yield new and improved therapeutics for a range of diseases, particularly those affecting the central nervous system.

References

-

U.S. Environmental Protection Agency. rel-(2R,6S)-2-Methyl-6-(trifluoromethyl)morpholine - Related Substances. [Link]

-

U.S. Environmental Protection Agency. rel-(2R,6S)-2-Methyl-6-(trifluoromethyl)morpholine. [Link]

-

PubChem. 2-Methyl-6-(2,2,2-trifluoroethyl)morpholine hydrochloride. [Link]

-

ACS Publications. Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

- Google Patents. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

- Google Patents.

-

Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. [Link]

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(Fluoromethyl)-6-methylmorpholine () for sale [vulcanchem.com]

- 4. northmetal.net [northmetal.net]

- 5. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

Technical Guide: Mass Spectrometry Analysis of 2-Methyl-6-(trifluoromethyl)morpholine

[1]

Executive Summary

This technical guide details the mass spectrometry (MS) analysis of 2-Methyl-6-(trifluoromethyl)morpholine (

Part 1: Physicochemical Context & Ionization Strategy[1]

Molecular Identity & Properties

The introduction of a trifluoromethyl (

| Property | Value / Description | Impact on MS Analysis |

| Formula | Defines exact mass calculations.[1] | |

| Exact Mass | 169.0714 Da | Reference for High-Resolution MS (HRMS).[1] |

| 170.0792 Da | Primary precursor ion in ESI+.[1] | |

| Basicity (pKa) | ~7.5 - 8.5 (Est.)[1] | The electron-withdrawing |

| LogP | Increased vs. Morpholine | Higher retention on C18 columns; requires higher % organic in mobile phase.[1] |

Ionization Source Selection

Electrospray Ionization (ESI) in Positive Mode is the gold standard for this analyte.[1]

-

Mechanism: The secondary amine nitrogen is easily protonated under acidic conditions.[1]

-

Why not APCI? While APCI is viable, ESI provides softer ionization, preserving the molecular ion

which is critical for quantitative MRM (Multiple Reaction Monitoring) method development.[1] -

Why not Negative Mode? The molecule lacks acidic protons (like carboxylic acids) suitable for abstraction; ESI- would yield poor sensitivity.[1]

Part 2: Stereochemical Analysis (The Critical Challenge)

2-Methyl-6-(trifluoromethyl)morpholine possesses two chiral centers (C2 and C6), resulting in four potential stereoisomers:

-

Cis-diastereomers: (2R,6S) and (2S,6R) — often a racemic pair.[1]

-

Trans-diastereomers: (2R,6R) and (2S,6S) — often a racemic pair.[1]

Scientific Insight: You cannot rely on MS alone to distinguish diastereomers.[1] They have identical masses and very similar fragmentation patterns.[1] Separation must be achieved chromatographically prior to MS detection.[1]

Chromatographic Separation Strategy

-

Diastereomer Separation (Cis vs. Trans): Achievable on achiral stationary phases.[1] The

and-

Recommended Column: C18 or Phenyl-Hexyl (interaction with fluorine lone pairs).[1]

-

-

Enantiomer Separation: Requires Chiral Stationary Phases (CSP) if specific enantiomeric purity is required (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)).[1]

Part 3: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation of fluorinated morpholines is essential for structural confirmation and metabolite identification.

Primary Fragmentation Pathways ( )

Unlike simple hydrocarbons, the

-

Neutral Loss of HF (-20 Da):

-

Mechanism: Proton transfer from the ring or methyl group to a fluorine atom, followed by elimination.

-

Result: m/z

. This is a hallmark of alkyl-fluorinated amines in ESI+.

-

-

Ring Cleavage (Retro-Diels-Alder-like):

-

Mechanism: Cleavage of the C-O bonds or C-C bonds within the morpholine ring.

-

Result: Loss of

(ethylene oxide equivalent) or substituted fragments.[1]

-

-

-Cleavage:

-

Mechanism: Radical-driven cleavage adjacent to the amine nitrogen.[1]

-

Predictive Fragmentation Diagram

The following diagram illustrates the logical flow of fragmentation for method development.

Caption: Predictive MS/MS fragmentation pathways for 2-Methyl-6-(trifluoromethyl)morpholine. Solid lines indicate primary low-energy transitions; dashed lines indicate higher energy requirements.[1]

Part 4: Experimental Protocol

Sample Preparation

Objective: Minimize matrix effects while maintaining the integrity of the basic amine.

-

Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

-

Working Standard: Dilute to 1 µg/mL in Water:Methanol (90:10) + 0.1% Formic Acid.[1]

-

Note: Avoid pure organic solvent for injection to prevent peak fronting on aqueous gradients.[1]

-

LC-MS/MS Method Parameters

This method is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.[1]

| Parameter | Setting / Description | Rationale |

| Column | C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex) | High efficiency for isomer separation.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures N-protonation ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for basic compounds than MeOH.[1] |

| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI desolvation.[1] |

| Gradient | 5% B (0-0.5 min) | Fast ramp; |

| Source Temp | 350°C - 450°C | Ensure complete desolvation of the aqueous phase.[1] |

| Capillary Voltage | 3.0 - 3.5 kV | Standard ESI+ range.[1] |

MRM Transitions (Quantitation)

Part 5: Data Interpretation & Quality Control

System Suitability Workflow

Before running samples, verify the system using the logic depicted below.

Caption: Decision tree for system suitability testing, emphasizing the critical requirement of diastereomeric resolution prior to quantitative analysis.

Troubleshooting Common Issues

-

Peak Tailing: Usually caused by interaction between the secondary amine and free silanols on the column.

-

Fix: Increase buffer strength (e.g., 10mM Ammonium Formate) or use an end-capped column.[1]

-

-

Signal Suppression: Fluorinated compounds can be prone to adduct formation (

).[1]-

Fix: Ensure high purity solvents and keep acid modifier (Formic acid) constant.[1]

-

References

-

National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Methyl-6-(trifluoromethyl)morpholine Compound Summary. Retrieved from [Link]

-

American Chemical Society. (2012).[1] Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Analytical Chemistry. Retrieved from [Link]

-

Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Retrieved from [Link]

Infrared spectroscopy of 2-Methyl-6-(trifluoromethyl)morpholine

Technical Guide: Infrared Spectroscopy of 2-Methyl-6-(trifluoromethyl)morpholine

Part 1: Executive Summary & Molecular Context

2-Methyl-6-(trifluoromethyl)morpholine is a critical heterocyclic building block in modern drug discovery, particularly for kinase inhibitors and metabolic modulators.[1] The incorporation of a trifluoromethyl (

This guide provides a rigorous framework for the infrared (IR) characterization of this molecule. Unlike simple alkanes, the interplay between the electron-withdrawing

Part 2: Theoretical Spectral Anatomy

The IR spectrum of 2-Methyl-6-(trifluoromethyl)morpholine is dominated by three competing electronic and steric factors:

-

The Morpholine Chair: The ring exists predominantly in a chair conformation.

-

Stereoisomerism: The cis (diequatorial) and trans (axial/equatorial) isomers exhibit distinct vibrational signatures, particularly in the fingerprint region.

-

The Fluorine Effect: The

bonds are highly polar, resulting in intense absorption bands that can mask weaker

Predicted Vibrational Assignment Table

| Functional Group | Mode Description | Frequency ( | Intensity | Mechanistic Insight |

| Secondary Amine | Medium, Broad | The | ||

| Alkyl C-H | Medium | Includes | ||

| Trifluoromethyl | Very Strong | The dominant feature.[2] Often appears as a multiplet due to asymmetric/symmetric modes. diagnostic for fluorination. | ||

| Ether Linkage | Strong | Asymmetric stretch of the morpholine ether oxygen.[2] Likely overlapped by the | ||

| Amine C-N | Medium | Often buried in the fingerprint region; less diagnostic than the N-H stretch.[2] | ||

| Ring Skeleton | Ring Breathing | Weak/Medium | Highly sensitive to ring conformation (cis vs trans).[1][2] |

Part 3: Stereochemical Differentiation (Cis vs. Trans)

The most common synthetic challenge is distinguishing the cis-2,6-isomer (thermodynamically favored, diequatorial substituents) from the trans-2,6-isomer.[1]

-

Cis-Isomer (Diequatorial):

-

Stability: Both the

and -

Symmetry: Higher effective symmetry often leads to a simpler spectrum with sharper peaks.

-

Bohlmann Bands: If the N-lone pair is axial, it is antiperiplanar to two axial C-H bonds at C3 and C5. This orbital overlap weakens the C-H bonds, causing a redshifted "Bohlmann band" shoulder near

.[1]

-

-

Trans-Isomer (Axial/Equatorial):

-

Conformation: One substituent (likely the smaller

) is forced into an axial position. -

Spectral Complexity: The lower symmetry and ring distortion often result in "splitting" of ring breathing modes in the

region.

-

Visual Logic: Isomer Discrimination

Caption: Decision logic for differentiating cis/trans isomers using spectral complexity and specific frequency markers.

Part 4: Experimental Methodology

To obtain a publication-quality spectrum for this fluorinated amine, specific protocols must be followed to avoid artifacts (e.g., reaction with KBr or atmospheric

Sample Preparation

-

Preferred Method: Attenuated Total Reflectance (ATR)

-

Crystal: Diamond or ZnSe (Diamond is preferred due to the hardness of potential crystalline forms).

-

Why: Requires minimal prep, no hygroscopic solvents, and handles both oils (free base) and solids (HCl salts) effectively.

-

Protocol: Place 2-5 mg of sample on the crystal. Apply high pressure to ensure contact.

-

-

Alternative: Solution Cell

-

Solvent:

or -

Why: Best for observing free N-H stretching without intermolecular H-bonding broadening.[1]

-

Instrument Parameters

-

Resolution:

(Standard) or -

Scans: Minimum 32 scans (64 preferred to resolve weak overtone bands).

-

Apodization: Strong (e.g., Beer-Norton) to reduce side-lobes on the intense C-F bands.[1]

Critical "Watch-Outs"

-

HCl Salts: If your sample is the hydrochloride salt (common for stability), the N-H region will change drastically. Look for a broad, multi-band "ammonium" envelope (

) instead of the sharp secondary amine peak.[1] -

Hygroscopicity: Morpholines are hygroscopic. A broad mound at

indicates water contamination.[1] Dry the sample under vacuum over

Part 5: Detailed Spectral Interpretation Workflow

Use this workflow to validate your synthesized material.

Caption: Step-by-step spectral zone analysis for 2-Methyl-6-(trifluoromethyl)morpholine.

References

-

Morpholine Conformational Analysis

- Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoioniz

- Source: The Journal of Physical Chemistry Letters (2023).

-

URL:[Link]

-

Trifluoromethyl Group Vibrations

- Title: Chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3.

- Source: Journal of the Chemical Society (Resurfaced via ResearchG

-

URL:[Link]

-

Synthesis and Characterization of Substituted Morpholines

-

General IR Correlation Tables

- Title: Infrared Spectroscopy Correl

- Source: Wikipedia (Verified Standard D

-

URL:[Link]

Sources

Chiral resolution of 2-Methyl-6-(trifluoromethyl)morpholine isomers

An In-Depth Technical Guide to the Chiral Resolution of 2-Methyl-6-(trifluoromethyl)morpholine Isomers

Executive Summary

The chiral morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a vital pharmacophore in numerous therapeutic agents.[1] Specifically, substituted morpholines such as 2-Methyl-6-(trifluoromethyl)morpholine are key building blocks in the synthesis of biologically active compounds, where stereochemistry dictates efficacy and safety.[2][3] This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the chiral resolution of (±)-2-Methyl-6-(trifluoromethyl)morpholine. We will focus on the principles and practical application of diastereomeric salt formation, a classical, robust, and scalable method for separating enantiomers.[4][5] This document details a self-validating experimental protocol, from the strategic selection of a resolving agent to the final analytical validation of enantiomeric purity by Chiral High-Performance Liquid Chromatography (HPLC), offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Strategic Importance of Enantiomerically Pure Morpholines

The Morpholine Scaffold in Drug Design

The morpholine ring is a privileged structure in drug discovery, prized for its favorable physicochemical properties. It often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[3] Its basic nitrogen atom can serve as a key interaction point with biological targets or as a handle for salt formation to improve bioavailability. The introduction of substituents, such as a methyl group at the 2-position and a trifluoromethyl group at the 6-position, creates two stereocenters, resulting in a pair of enantiomers whose biological activities can differ dramatically. The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and binding affinity through specific electronic interactions.[6][7]

Why Enantiomeric Purity is Non-Negotiable

In a chiral biological environment, enantiomers can exhibit distinct pharmacology and toxicology. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer). Therefore, the synthesis and isolation of a single, desired enantiomer is a regulatory and scientific imperative in the development of modern pharmaceuticals. Chiral resolution is a critical process to achieve this goal, separating a racemic mixture into its constituent enantiomers.[8]

Part 2: Foundational Principles of Chiral Resolution via Diastereomeric Salt Formation

While asymmetric synthesis aims to create a single enantiomer from the outset, chiral resolution remains a pragmatic and widely-used industrial strategy, especially when a racemic synthesis is more economical.[4]

The Mechanism: From Indistinguishable to Separable

The core principle of diastereomeric salt resolution is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[9] Since 2-Methyl-6-(trifluoromethyl)morpholine is a basic compound (an amine), it can react with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.

-

(R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt

-

(S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

These resulting diastereomeric salts have different physicochemical properties, most critically, different solubilities in a given solvent system.[9] This solubility difference is the key that allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing it to be isolated by simple filtration.[8][10]

Causality in Experimental Design: Selecting the Right Tools

The success of this technique is not guaranteed and depends heavily on several interconnected factors:

-

The Chiral Resolving Agent: The choice of the chiral acid is the most critical decision. The interaction between the amine and the acid must lead to a significant difference in the crystal lattice energies of the two diastereomeric salts, which in turn governs the solubility difference. Common and effective resolving agents for amines include derivatives of tartaric acid (e.g., O,O'-dibenzoyltartaric acid, O,O'-di-p-toluoyltartaric acid) and camphorsulfonic acid.[8][9] A screening process is almost always necessary to identify the optimal agent for a specific racemate.[5]

-

The Solvent System: The solvent must provide a "solubility window" where one diastereomer is sparingly soluble while the other remains in solution. This often requires screening various solvents (e.g., alcohols, ketones, esters) and solvent mixtures.

-

Stoichiometry and Temperature: The molar ratio of the resolving agent to the racemic amine and the crystallization temperature profile are critical parameters that must be optimized to maximize both the yield and the enantiomeric purity of the desired product.[11]

Part 3: A Validated Protocol for the Resolution of (±)-2-Methyl-6-(trifluoromethyl)morpholine

This section provides a detailed, step-by-step methodology for the resolution process. The protocol is designed to be self-validating, with clear checkpoints for assessing success.

Workflow for Diastereomeric Salt Resolution

Caption: Workflow of the chiral resolution process.

Materials and Reagents

-

Racemic (±)-2-Methyl-6-(trifluoromethyl)morpholine

-

(+)-O,O'-Di-p-toluoyl-D-tartaric acid ((+)-DTTA)

-

Methanol (ACS Grade)

-

Deionized Water

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Dichloromethane (DCM)

-

Magnesium Sulfate (anhydrous)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator.

Step-by-Step Experimental Procedure

1. Diastereomeric Salt Formation & Crystallization

- Rationale: This step aims to form the diastereomeric salts in a solution from which only one salt will selectively crystallize upon cooling. Methanol is chosen as a common solvent for its ability to dissolve many organic salts when hot but show differential solubility when cold.

- To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add racemic 2-Methyl-6-(trifluoromethyl)morpholine (10.0 g, 1 eq.).

- Add methanol (100 mL) and stir until the amine is fully dissolved.

- In a separate beaker, dissolve (+)-O,O'-Di-p-toluoyl-D-tartaric acid (1.05 eq.) in methanol (50 mL), heating gently if necessary.

- Slowly add the warm acidic solution to the amine solution with continuous stirring.

- Heat the combined mixture to a gentle reflux until a clear, homogeneous solution is obtained.

- Remove the heat source and allow the solution to cool slowly to room temperature. Spontaneous crystallization should occur. For optimal crystal growth and purity, slow cooling is paramount.

- Once at room temperature, further cool the flask in an ice bath for 2-4 hours to maximize the yield of the precipitate.

2. Isolation of the Diastereomeric Salt

- Rationale: This is a physical separation of the solid, less-soluble diastereomer from the liquid phase containing the more-soluble diastereomer.

- Collect the crystalline solid by vacuum filtration using a Büchner funnel.

- Wash the filter cake with a small amount of ice-cold methanol to remove any adhering mother liquor.

- Dry the collected crystals under vacuum to a constant weight. This is the enantiomerically enriched diastereomeric salt.

3. Liberation of the Free Amine Enantiomer

- Rationale: To recover the desired amine, the ionic bond with the chiral resolving agent must be broken. This is achieved by adding a strong base, which deprotonates the amine and protonates the carboxylic acid, breaking the salt.[9][10]

- Suspend the dried diastereomeric salt in a mixture of deionized water (50 mL) and dichloromethane (50 mL).

- While stirring vigorously, slowly add 2M NaOH solution until the pH of the aqueous layer is >12. All solids should dissolve as the salt is broken.

- Transfer the mixture to a separatory funnel. Separate the organic layer.

- Extract the aqueous layer two more times with dichloromethane (2 x 25 mL).

- Combine the organic extracts and dry over anhydrous magnesium sulfate.

- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 2-Methyl-6-(trifluoromethyl)morpholine as an oil or solid.

Part 4: Analytical Validation by Chiral HPLC

The success of the resolution must be quantitatively verified. Chiral HPLC is the gold standard for determining the enantiomeric composition of the product.[12]

Workflow for Chiral HPLC Method Development

Caption: Logical flow for developing a chiral HPLC method.

Chiral HPLC Protocol

-

Objective: To separate and quantify the two enantiomers of 2-Methyl-6-(trifluoromethyl)morpholine and calculate the enantiomeric excess (% ee) of the resolved product.

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a CHIRALPAK® column, is an excellent starting point due to its broad selectivity.[13]

-

Mobile Phase: A typical starting condition for normal phase chromatography is a mixture of n-Hexane and an alcohol modifier like Isopropanol (e.g., 90:10 v/v). A small amount of a basic additive (e.g., 0.1% Diethylamine) is often required to achieve good peak shape for basic analytes.[13]

-

Detection: UV detector at an appropriate wavelength (e.g., 220 nm).

-

Procedure:

-

Dissolve a small sample of the pre-resolution racemic material in the mobile phase to serve as a standard.

-

Inject the standard to confirm the separation of the two enantiomers. Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).

-

Prepare a sample of the final, resolved product at the same concentration.

-

Inject the resolved sample and integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

-

Data Presentation: Example HPLC Results

| Sample ID | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Area - E1 | Area - E2 | % Enantiomeric Excess (ee) |

| Racemic Standard | 8.52 | 9.78 | 501,234 | 499,876 | ~0% |

| Resolved Product | 8.51 | 9.80 | 985,450 | 12,345 | 97.5% |

Part 5: Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Recommended Solution |

| Oiling Out | The diastereomeric salt is melting or has low lattice energy in the chosen solvent. | Change the solvent to one with different polarity. Try a solvent mixture. Initiate crystallization at a lower temperature. |

| Low Yield | The solubility difference between diastereomers is small; significant product remains in the mother liquor. | Optimize the cooling profile (slower cooling). Reduce the amount of solvent used. Re-cool the mother liquor to attempt a second crop of crystals (may have lower purity). |

| Low Enantiomeric Excess (% ee) | Poor selectivity of the resolving agent. Co-precipitation of the more soluble diastereomer. Inefficient washing of the filter cake. | Screen other chiral resolving agents.[8] Perform a re-crystallization of the isolated diastereomeric salt from a fresh portion of the solvent. Ensure the filter cake is washed with ice-cold solvent. |

Part 6: Conclusion

The chiral resolution of 2-Methyl-6-(trifluoromethyl)morpholine via diastereomeric salt formation is a powerful and industrially viable technique.[5] Its success hinges on a systematic and logical approach to selecting the resolving agent and optimizing crystallization conditions. By explaining the causality behind each step—from salt formation to analytical validation—this guide provides a robust framework for researchers to confidently and efficiently produce enantiomerically pure morpholine building blocks. The principles and protocols described herein are not merely academic; they are a self-validating system designed for practical application in the demanding environment of pharmaceutical development.

Part 7: References

-

Wikipedia. Chiral resolution. [Link]

-

Royal Society of Chemistry. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

-

MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

-

Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

-

University of Dhaka. Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

-

ResearchGate. Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. [Link]

-

BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

-

ResearchGate. and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. [Link]

-

ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

-

ScienceDirect. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

-

PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. [Link]

-

PubMed. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. [Link]

-

YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

PMC - NIH. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmtech.com [pharmtech.com]

- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 12. researchgate.net [researchgate.net]

- 13. ymc.co.jp [ymc.co.jp]

Stereochemistry of 2-Methyl-6-(trifluoromethyl)morpholine: A Technical Guide

The following technical guide details the stereochemical, synthetic, and medicinal chemistry aspects of 2-Methyl-6-(trifluoromethyl)morpholine .

Executive Summary

2-Methyl-6-(trifluoromethyl)morpholine represents a high-value scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., PI3K, mTOR) and CNS-active agents.[1][2] Its structural value lies in the trifluoromethyl (

This guide analyzes the critical stereochemical distinctions between the cis and trans isomers, their conformational locking mechanisms, and the synthetic pathways required to access them with high diastereomeric excess (de).

Structural Fundamentals & Conformational Analysis

The molecule contains two chiral centers at C2 and C6 of the morpholine ring. Due to the presence of two stereocenters, four stereoisomers exist, grouped into two diastereomeric pairs:

Conformational Locking and Stability

The morpholine ring predominantly adopts a chair conformation.[2] The thermodynamic stability of these isomers is governed by the A-values (conformational free energy) of the substituents and dipole-dipole interactions.

-

Trifluoromethyl (

) A-value: ~2.1 kcal/mol (Large steric bulk).[2] -

Methyl (

) A-value: ~1.7 kcal/mol.[2]

The Cis Isomer (Preferred Scaffold)

In the cis-2,6-disubstituted morpholine, both substituents can adopt an equatorial orientation simultaneously.[1][2] This diequatorial conformation minimizes 1,3-diaxial interactions, making the cis isomer thermodynamically more stable than the trans isomer.[1]

-

Configuration: Diequatorial (Substituents point away from the ring axial space).[2]

-

Stability: High.[2] The bulky

and

The Trans Isomer

In the trans configuration, geometric constraints force one substituent to be axial while the other is equatorial .

-

Preference: The bulkier

group will preferentially occupy the equatorial position to minimize steric strain. -

Result: The Methyl group is forced into the axial position.

-

Energy Penalty: The axial methyl group introduces destabilizing 1,3-diaxial interactions with the ring protons, making the trans isomer higher in energy and often more difficult to synthesize purely.[1]

Cahn-Ingold-Prelog (CIP) Priority Assignment

Correct assignment of absolute configuration requires strict adherence to CIP rules.

-

C2 Position: Priority:

(1) > -

C6 Position: Priority:

(1) >-

Note: The Carbon of the

group (bonded to 3 Fluorines) outranks the C5 ring carbon (bonded to N).

-

Synthetic Pathways & Stereocontrol[1]

Controlling the C2 and C6 centers requires distinct synthetic strategies. The most reliable method involves the cyclization of chiral linear precursors rather than the hydrogenation of heteroaromatics (which often yields difficult-to-separate mixtures).[1]

Strategy A: Cyclization of Chiral Amino Alcohols (High Fidelity)

This approach builds the morpholine ring from a chiral amino alcohol and a chiral epoxide or halohydrin. This allows for the independent setting of stereocenters before ring closure.

Workflow Logic:

-

Nucleophilic Opening: Regioselective opening of a chiral epoxide (e.g., propylene oxide) by a trifluoromethyl-amine precursor.[2]

-

Cyclization: Intramolecular etherification (using Mitsunobu conditions or base-mediated displacement) closes the ring.[1][2]

-

Inversion vs. Retention: Standard

cyclization causes inversion at the electrophilic center.[2] This must be accounted for to achieve the cis-diequatorial product.

Strategy B: Reduction of Lactam Intermediates

A scalable industrial route often involves synthesizing the morpholin-3-one (lactam) intermediate, followed by reduction.[1][2]

-

Step 1: Coupling of an

-amino ester with an -

Step 2: Cyclization to the lactam.[2]

-

Step 3: Reduction (e.g.,

or -

Critique: This method often produces a mixture of cis and trans diastereomers (approx. 3:1 ratio favoring cis) which requires chromatographic separation.[2]

Visualization of Synthetic Logic

Caption: Stereocontrolled synthesis via linear precursor cyclization ensures defined stereochemistry at C2 and C6.

Experimental Protocols

Protocol 1: Analytical Separation of Isomers (HPLC/GC)

Before synthesis, establishing an analytical method to distinguish diastereomers is critical.[2]

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).[2]

-

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA).[2]

-

Detection: UV at 210 nm (weak chromophore) or CAD (Charged Aerosol Detector).[2]

-

Differentiation: The cis isomer generally elutes later than the trans isomer on non-polar GC columns due to higher boiling point/lower volatility (stronger intermolecular H-bonding availability of the NH).

Protocol 2: Chemical Characterization (NMR)

NMR is the definitive tool for assigning relative stereochemistry without X-ray.[2]

| Feature | Cis-Isomer (Diequatorial) | Trans-Isomer (Axial/Equatorial) |

| H2/H6 Signals | Axial protons | One Axial, One Equatorial |

| Coupling ( | Large | Smaller |

| Single sharp peak (chemically equivalent environment).[2] | Distinct shift; often broadened if conformational flipping occurs.[2] | |

| NOESY | Strong NOE between H2 and H6 (if 1,3-diaxial relationship exists? No, they are distant).[2] Key: NOE between Axial H2/H6 and Axial H3/H5. | NOE patterns reflect the axial methyl or |

Diagnostic Rule: In the cis-isomer, the protons at C2 and C6 are both axial .[1][2] They will show large vicinal coupling constants to the axial protons at C3 and C5, respectively.[2]

Medicinal Chemistry Implications[2][3][4][5][6][7]

Basicity Modulation ( )

The electron-withdrawing nature of the

-

Standard Morpholine

: ~8.3 -

2-Methyl-6-(trifluoromethyl)morpholine

: ~5.5 - 6.5[1][2] -

Impact: Reduced basicity decreases lysosomal trapping and improves permeability across the Blood-Brain Barrier (BBB).[2] It also reduces the risk of hERG channel inhibition, which often correlates with high basicity.

Metabolic Stability[1][7]

-

Metabolic Soft Spot: The C2 and C6 positions of morpholine are prone to oxidative metabolism (P450-mediated hydroxylation).[2]

-

Blockade: The

and Methyl groups sterically and electronically block these "soft spots," significantly increasing the metabolic half-life (

Vector Positioning

The cis-isomer projects the Nitrogen lone pair in a predictable vector relative to the substituents.[1][2] This is crucial for structure-based drug design (SBDD) where the morpholine oxygen often acts as a hydrogen bond acceptor in the kinase hinge region.[2]

References

-

Conformational Analysis of Morpholines

-

Synthesis of Trifluoromethylated Heterocycles

-

Morpholine in Medicinal Chemistry

-

Compound Registry

Sources

Fundamental Reactivity of the 2-Methyl-6-(trifluoromethyl)morpholine Ring

The following technical guide details the fundamental reactivity, synthesis, and medicinal chemistry applications of the 2-Methyl-6-(trifluoromethyl)morpholine scaffold.

An In-Depth Technical Guide for Medicinal Chemists

Part 1: The Structural Paradigm

Introduction: The Fluorine Effect in Heterocycles

The 2-Methyl-6-(trifluoromethyl)morpholine ring represents a "privileged scaffold" in modern drug discovery. It bridges the gap between the high solubility of standard morpholines and the metabolic robustness required for oral bioavailability. Unlike the parent morpholine, which is metabolically labile at the

Conformational Analysis & Stereochemistry

The reactivity of this scaffold is dictated by its conformational preference.[1] The morpholine ring exists in a dynamic equilibrium between chair and twist-boat conformers.

-

The Cis-Preference: In 2,6-disubstituted morpholines, the cis-isomer (where substituents are syn to each other) is generally the thermodynamic product.

-

Diequatorial Stability: In the cis-isomer, both the Methyl (C2) and Trifluoromethyl (C6) groups can adopt equatorial positions in the chair conformation, minimizing 1,3-diaxial interactions.

-

The Gauche Effect: The highly electronegative

group induces a dipole that can stabilize specific gauche interactions with the ring oxygen, occasionally favoring a twist-boat intermediate during reaction transition states.

-

-

Basicity Modulation (pKa):

-

Parent Morpholine pKa: ~8.3

-

2-Methyl-6-(trifluoromethyl)morpholine pKa: ~5.8 – 6.5

-

Mechanism: The strong electron-withdrawing nature of the

group (inductive effect,

-

Part 2: Synthesis Protocols

Retrosynthetic Strategy

The most robust route to the 2-Methyl-6-(trifluoromethyl)morpholine core involves the regioselective ring opening of a trifluoromethyl-substituted epoxide followed by cyclization.

Protocol A: The Epoxide Opening Route (Recommended)

This method allows for the introduction of chirality if optically pure epoxides are used.

Step 1: Regioselective Ring Opening

-

Reagents: 2-(Trifluoromethyl)oxirane + 1-Amino-2-propanol.

-

Conditions: Mild heating (40-60°C) in ethanol or neat.

-

Mechanism: The amine attacks the less hindered carbon of the epoxide (distal to the

group) or the carbon activated by the

Step 2: Cyclization (Intramolecular Etherification)

-

Method: Sulfuric acid-mediated dehydration or Mitsunobu cyclization (

, DIAD). -

Outcome: Formation of the morpholine ring.[2][3][4] The acid-mediated route typically yields a thermodynamic mixture favoring the cis-isomer.

Visualization of Synthesis Pathway

Figure 1: Modular synthesis of the 2-Methyl-6-(trifluoromethyl)morpholine core via epoxide ring opening.

Part 3: Reactivity Profile & Metabolic Stability

N-Functionalization

The secondary amine nitrogen is the primary handle for derivatization. However, due to the lowered pKa (approx. 6.0), it is less nucleophilic than standard morpholine.

-

N-Alkylation: Requires stronger bases (e.g.,

in DMF at elevated temperatures) or more reactive electrophiles (alkyl iodides vs bromides). -

Buchwald-Hartwig Amination: The reduced nucleophilicity makes this scaffold an excellent candidate for Pd-catalyzed coupling, as it resists poisoning the catalyst, though oxidative addition requires robust ligands (e.g., XPhos, RuPhos).

Metabolic Blockade (The "Soft Spot" Analysis)

Cytochrome P450 enzymes (specifically CYP3A4) typically attack the carbon

| Position | Substituent | Metabolic Outcome |

| C2 ( | Methyl ( | Steric hindrance reduces oxidation; metabolic switching to methyl hydroxylation may occur but is slow. |

| C6 ( | Trifluoromethyl ( | Complete Metabolic Blockade. The C-F bond strength (approx. 116 kcal/mol) renders this position inert to oxidation. |

| C3/C5 ( | Hydrogens | Remaining sites for oxidation (lactam formation), but inductively deactivated by the proximal |

Visualization of Metabolic Stability

Figure 2: Comparative metabolic stability. The CF3 and Methyl groups synergistically protect the ring from oxidative degradation.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of cis-2-Methyl-6-(trifluoromethyl)morpholine

-

Setup: Charge a flame-dried round-bottom flask with 2-(trifluoromethyl)oxirane (1.0 equiv) and anhydrous ethanol (5 mL/mmol).

-

Addition: Add 1-amino-2-propanol (1.1 equiv) dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (ninhydrin stain) for the disappearance of the epoxide.

-

Cyclization:

-

Concentrate the intermediate amino-alcohol in vacuo.[5]

-

Redissolve in 70%

(neat) and heat to 140°C for 8 hours. Note: This harsh condition drives the thermodynamic equilibrium toward the cis-isomer.

-

-

Workup:

-

Cool to 0°C. Carefully neutralize with

pellets to pH 10. -

Extract with

(3x). -

Dry over

and concentrate.

-

-

Purification: Distill under reduced pressure. The cis-isomer typically has a lower boiling point than the trans-isomer due to a more compact dipole moment.

References

-

Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Shcherbatiuk, A. V., et al. Tetrahedron (2013).

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Kourounakis, A. P., et al. Med. Res. Rev. (2020).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Swallow, S. Progress in Heterocyclic Chemistry (2015).

-

Process for the preparation of cis-2,6-dimethylmorpholine. BASF AG. European Patent EP0026367 (1981).

Sources

- 1. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 5. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2-Methyl-6-(trifluoromethyl)morpholine: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the intricate process of drug development, the solubility of a candidate molecule is a cornerstone property that dictates its fate. It influences everything from formulation and dosage to bioavailability and ultimate therapeutic efficacy. For researchers and scientists in the pharmaceutical arena, a comprehensive understanding of a compound's solubility profile in various organic solvents is not merely academic; it is a critical factor for successful process development, purification, and formulation. This guide provides an in-depth exploration of the solubility of 2-Methyl-6-(trifluoromethyl)morpholine, a fluorinated morpholine derivative of significant interest in medicinal chemistry. By synthesizing theoretical principles with practical experimental insights, this document aims to equip you with the knowledge to effectively navigate the solubility challenges and opportunities presented by this class of compounds.

The Molecular Architecture of 2-Methyl-6-(trifluoromethyl)morpholine: A Precursor to Understanding its Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-Methyl-6-(trifluoromethyl)morpholine possesses a unique combination of functional groups that govern its interactions with different solvents.

-

The Morpholine Ring: The core morpholine heterocycle contains both an ether linkage (-O-) and a secondary amine (-NH-). The lone pair of electrons on the oxygen and nitrogen atoms can act as hydrogen bond acceptors. The N-H proton can act as a hydrogen bond donor. This duality allows for interactions with a wide range of solvents.

-

The Methyl Group (-CH3): This is a nonpolar, lipophilic group that contributes to the molecule's interaction with nonpolar solvents.

-

The Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and highly lipophilic group. Its presence significantly impacts the molecule's electronic properties and its ability to interact with polar and nonpolar solvents. The high electronegativity of the fluorine atoms can lead to dipole-dipole interactions.

The interplay of these structural features—hydrogen bonding capabilities, lipophilicity, and dipole moments—determines the solubility of 2-Methyl-6-(trifluoromethyl)morpholine in a given organic solvent. A key publication by Shcherbatiuk et al. in Tetrahedron (2013) provides valuable experimental data on the solubility of this compound, which will be discussed in the subsequent sections.[1][2]

The Theoretical Underpinnings of Solubility: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[3] To delve deeper, we must consider the specific intermolecular forces at play:

-

Van der Waals Forces: These are weak, transient forces that exist between all molecules. They are the primary forces of attraction between nonpolar molecules.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (like oxygen or nitrogen).

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. Therefore, a favorable dissolution process is one where the solute-solvent interactions are strong.[3]

The overall polarity of a molecule is a balance of its non-polar and polar regions.[4] In the case of 2-Methyl-6-(trifluoromethyl)morpholine, the morpholine ring offers polar character, while the methyl and trifluoromethyl groups contribute to its nonpolar nature.[4]

Experimentally Determined Solubility of 2-Methyl-6-(trifluoromethyl)morpholine

While theoretical principles provide a predictive framework, experimentally determined solubility data is indispensable for practical applications. The work by Shcherbatiuk et al. (2013) characterized the solubility of 2- and 3-trifluoromethylmorpholines.[1][2] Although the full quantitative data from this specific publication is not reproduced here, the following table illustrates how such data is typically presented.

Table 1: Illustrative Solubility Data for a Substituted Morpholine in Various Organic Solvents at Ambient Temperature

| Organic Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) |

| Hexane | 1.88 | Low |

| Toluene | 2.38 | Moderate |

| Dichloromethane | 9.08 | High |

| Acetone | 20.7 | High |

| Ethanol | 24.5 | Very High |

| Methanol | 32.7 | Very High |

Note: This table is for illustrative purposes to demonstrate data presentation. The actual solubility values for 2-Methyl-6-(trifluoromethyl)morpholine should be referenced from the primary literature.

The trend generally observed is that solubility increases with the polarity of the solvent, suggesting that the polar interactions of the morpholine ring play a dominant role. The high solubility in protic solvents like methanol and ethanol indicates the importance of hydrogen bonding.

Methodologies for Determining Solubility: A Practical Guide

Accurate solubility determination relies on robust experimental protocols. The following section details a common and reliable method for determining the solubility of a solid organic compound in an organic solvent.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known mass of solvent at a constant temperature to determine the saturation solubility.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Methyl-6-(trifluoromethyl)morpholine to a known mass of the desired organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., using a shaker or a stirring plate in a temperature-controlled bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed vial.

-

Remove the solvent by evaporation. This can be done under a stream of nitrogen, in a vacuum oven at a temperature that will not cause the solute to decompose, or by gentle heating.

-

Once the solvent is completely removed, weigh the vial containing the dry solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent in the aliquot is the mass of the saturated solution withdrawn minus the mass of the dissolved solute.

-

Solubility is then expressed as grams of solute per 100 g of solvent or other desired units.

-

Self-Validating System:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.

-

Temperature Control: Maintaining a constant and accurately measured temperature is critical, as solubility is temperature-dependent.

-

Purity of Materials: The purity of both the solute and the solvent should be high to avoid erroneous results.

Visual Method (Titration)

An alternative, often faster, method involves the visual determination of the point at which a known mass of solute completely dissolves in a solvent being added in a controlled manner.

Experimental Protocol: